molecular formula C14H20O3 B13679873 5-(4-Methoxy-2,5-dimethylphenyl)pentanoic Acid

5-(4-Methoxy-2,5-dimethylphenyl)pentanoic Acid

Cat. No.: B13679873
M. Wt: 236.31 g/mol
InChI Key: UOTCOWFYYPMSLV-UHFFFAOYSA-N
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Description

5-(4-Methoxy-2,5-dimethylphenyl)pentanoic Acid is an organic compound with the molecular formula C14H20O3 It is characterized by the presence of a methoxy group and two methyl groups attached to a phenyl ring, which is further connected to a pentanoic acid chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(4-Methoxy-2,5-dimethylphenyl)pentanoic Acid typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 4-methoxy-2,5-dimethylbenzene and pentanoic acid derivatives.

    Reaction Conditions: The reaction conditions often involve the use of catalysts, solvents, and specific temperature and pressure settings to facilitate the desired chemical transformations.

    Industrial Production Methods: Industrial production methods may include large-scale batch or continuous processes, utilizing advanced equipment and optimized reaction parameters to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

5-(4-Methoxy-2,5-dimethylphenyl)pentanoic Acid undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions may yield alcohols or other reduced derivatives.

    Substitution: Substitution reactions can occur at the aromatic ring or the pentanoic acid chain, leading to the formation of different substituted products.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

    Substitution: Substitution reactions may involve reagents like halogens (e.g., bromine, chlorine) or nucleophiles (e.g., amines, alcohols).

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.

Scientific Research Applications

5-(4-Methoxy-2,5-dimethylphenyl)pentanoic Acid has a wide range of scientific research applications, including:

    Chemistry: It is used as a building block in organic synthesis, enabling the creation of more complex molecules.

    Biology: The compound may be studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research may explore its potential therapeutic properties and applications in drug development.

    Industry: It can be utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 5-(4-Methoxy-2,5-dimethylphenyl)pentanoic Acid involves its interaction with molecular targets and pathways within biological systems. The specific molecular targets and pathways depend on the context of its application. For example, in medicinal chemistry, it may interact with enzymes or receptors to exert its effects.

Comparison with Similar Compounds

Similar Compounds

  • 5-(4-Methoxy-phenyl)-pentanoic Acid
  • 5-(2-Hydroxy-3-methoxy-phenyl)-pentanoic Acid
  • 5-(4-Hydroxy-3-methoxy-phenyl)-pentanoic Acid
  • 5-(3-Hydroxy-4-methoxy-phenyl)-pentanoic Acid

Uniqueness

5-(4-Methoxy-2,5-dimethylphenyl)pentanoic Acid is unique due to the presence of both methoxy and dimethyl groups on the phenyl ring, which can influence its chemical reactivity and potential applications. The specific arrangement of these functional groups distinguishes it from other similar compounds and may confer unique properties in various research contexts.

Properties

Molecular Formula

C14H20O3

Molecular Weight

236.31 g/mol

IUPAC Name

5-(4-methoxy-2,5-dimethylphenyl)pentanoic acid

InChI

InChI=1S/C14H20O3/c1-10-9-13(17-3)11(2)8-12(10)6-4-5-7-14(15)16/h8-9H,4-7H2,1-3H3,(H,15,16)

InChI Key

UOTCOWFYYPMSLV-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1OC)C)CCCCC(=O)O

Origin of Product

United States

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